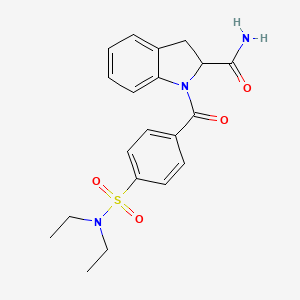

1-(4-(N,N-diethylsulfamoyl)benzoyl)indoline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-(N,N-diethylsulfamoyl)benzoyl)indoline-2-carboxamide, often referred to as SAR216471 , is a synthetic compound with potential pharmaceutical applications. Its chemical structure combines an indoline core with a benzoyl group and a sulfamoyl moiety. The compound’s systematic name reflects its substituents: N,N-diethylsulfamoyl at the 4-position of the benzoyl group and a carboxamide at the 2-position of the indoline ring .

Synthesis Analysis

The synthetic strategies for creating indole derivatives, including 1-(4-(N,N-diethylsulfamoyl)benzoyl)indoline-2-carboxamide, have been extensively explored. Researchers have investigated various routes to achieve these compounds, aiming to optimize yield, purity, and scalability. Notably, Boldron et al. successfully synthesized SAR216471 as a P2Y12 antagonist using relatively simple reagents .

Scientific Research Applications

Antitubulin and Antiproliferative Activity

Research reveals that derivatives similar to 1-(4-(N,N-diethylsulfamoyl)benzoyl)indoline-2-carboxamide demonstrate notable antitubulin and antiproliferative activities. Specifically, a compound within this class displayed significant tubulin inhibition and antiproliferative activity against various cancer cell lines, including multidrug-resistant ones. It also exhibited dual inhibitory potential against HDAC1, 2, and 6, with notable in vivo efficacy in lung cancer and B-cell lymphoma xenograft models, highlighting its potential as a therapeutic agent in oncology (Lai et al., 2019).

Conformational Analysis of Proline Analogues

Another study focused on the intrinsic conformational preferences of indoline-2-carboxylic acid and its derivatives, identifying their reduced flexibility due to the presence of an additional aromatic group. This property could influence their biological activity and interaction with other molecules, making them subjects of interest in the development of new drugs (Warren et al., 2010).

Synthesis and Chemistry of Derivatives

The synthesis and chemical properties of indoline-2-carboxamide derivatives have been explored, providing valuable insights into their potential applications in medicinal chemistry and drug design. For instance, the synthesis of DL-indoline-2-carboxamide and its derivatives has been studied, offering a foundational understanding of their chemical behavior and potential for further modification (Hudson & Robertson, 1967).

Potential in Antimalarial and Antioxidant Therapies

Carboxamide derivatives bearing benzenesulphonamoyl alkanamides, related to 1-(4-(N,N-diethylsulfamoyl)benzoyl)indoline-2-carboxamide, have been synthesized and evaluated for their antimalarial and antioxidant properties. These compounds demonstrated notable in vitro antimalarial activity and antioxidant capacity, suggesting their potential utility in treating malaria and associated oxidative stress (Ugwu et al., 2017).

Mechanism of Action

Target of Action

The primary targets of 1-(4-(N,N-diethylsulfamoyl)benzoyl)indoline-2-carboxamide are a variety of enzymes and proteins . The compound’s unique inhibitory properties are due to the presence of a carboxamide moiety at positions 2 and 3 of the indole derivatives . This moiety forms hydrogen bonds with these targets, often inhibiting their activity .

Mode of Action

The compound interacts with its targets through hydrogen bonding, which is facilitated by the carboxamide moiety in the indole derivatives . This interaction often results in the inhibition of the target enzymes and proteins, affecting their normal functioning .

Biochemical Pathways

Given that the compound acts as an enzyme inhibitor , it can be inferred that it likely disrupts the normal biochemical pathways in which these enzymes play a crucial role.

Result of Action

The primary result of the compound’s action is the inhibition of the activity of various enzymes and proteins . This inhibition can disrupt normal cellular processes, potentially leading to various biological effects.

properties

IUPAC Name |

1-[4-(diethylsulfamoyl)benzoyl]-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S/c1-3-22(4-2)28(26,27)16-11-9-14(10-12-16)20(25)23-17-8-6-5-7-15(17)13-18(23)19(21)24/h5-12,18H,3-4,13H2,1-2H3,(H2,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBQWPLPQOLNNAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2C(CC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(N,N-diethylsulfamoyl)benzoyl)indoline-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2896660.png)

![7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2896667.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopropanecarboxamide](/img/structure/B2896668.png)

![2-Chloro-N-[1-[4-(triazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B2896669.png)

![[2-Fluoro-3-(hydroxymethyl)phenyl]methanol](/img/structure/B2896670.png)

![1-[2-(Thiophen-2-yl)ethyl]imidazolidine-2,4,5-trione](/img/structure/B2896671.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2896675.png)

![N-(4-methoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2896677.png)

![ethyl 2-[(3,4,5-triethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2896678.png)